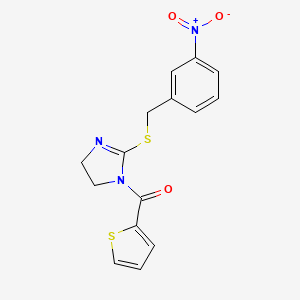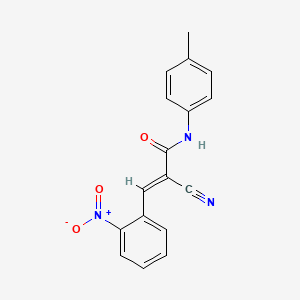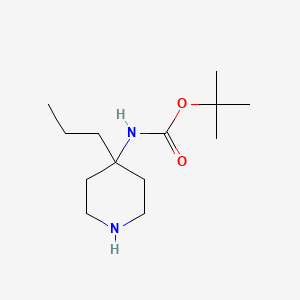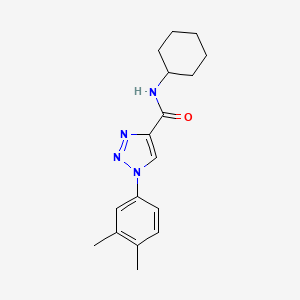![molecular formula C9H12N4OS4 B2757209 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE CAS No. 394233-15-9](/img/structure/B2757209.png)
2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE
Vue d'ensemble
Description
“2-(4,5-dihydrothiazol-2-ylthio)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide” is an aromatic amide . It has a molecular formula of C9H12N4OS4 .
Molecular Structure Analysis
The molecular formula of this compound is C9H12N4OS4, and it has an average mass of 320.478 Da and a monoisotopic mass of 319.989380 Da .Applications De Recherche Scientifique
Synthesis and Evaluation
Insecticidal Properties : A study involved the synthesis of various heterocycles, including thiadiazole derivatives, to evaluate their insecticidal properties against the cotton leafworm, Spodoptera littoralis. The research demonstrates the potential of these compounds as insecticidal agents, highlighting their relevance in agricultural pest management (Fadda et al., 2017).
Antitumor Activity : Another research focus is the synthesis of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, where compounds have been evaluated for their antitumor activity. Some of these compounds showed promising inhibitory effects on different cancer cell lines, indicating their potential as anticancer agents (Albratty et al., 2017).
Anticancer Agents : Research on 5-methyl-4-phenyl thiazole derivatives has revealed their anticancer activity. Specifically, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and tested against human lung adenocarcinoma cells, showing significant selective cytotoxicity and highlighting their potential as therapeutic agents (Evren et al., 2019).
Potential Applications in Drug Discovery
Glutaminase Inhibitors : The design and synthesis of BPTES analogs, including thiadiazole derivatives, aimed at inhibiting kidney-type glutaminase for cancer therapy. Some analogs showed similar potency to BPTES but with better solubility, offering a pathway to develop new therapeutic agents (Shukla et al., 2012).
Antibacterial and Antifungal Activities : A variety of 3-[(1,2,3-thiadiazol-5-ylthio)methyl]cephalosporins were synthesized and exhibited good in vitro antibacterial activity against both Gram-positive and Gram-negative organisms. This research underscores the potential of thiadiazole derivatives in developing new antibiotics (Lewis & Nelson, 1979).
Propriétés
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS4/c1-2-15-9-13-12-7(18-9)11-6(14)5-17-8-10-3-4-16-8/h2-5H2,1H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFLXCAXPLCIGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-chlorophenyl)methyl]-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2757130.png)
![5-(3-{3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-2,1,3-benzothiadiazole](/img/structure/B2757131.png)
![2-Chloro-N-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]propanamide](/img/structure/B2757133.png)


![3-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methoxy)pyridine](/img/structure/B2757139.png)



![2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole](/img/structure/B2757145.png)


